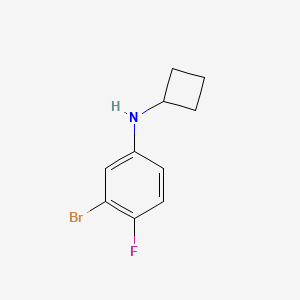

3-bromo-N-cyclobutyl-4-fluoroaniline

Description

3-Bromo-N-cyclobutyl-4-fluoroaniline is a halogenated aniline derivative featuring a bromine atom at the 3-position, a fluorine atom at the 4-position, and a cyclobutyl group attached to the amine nitrogen. This compound is structurally distinct due to the combination of halogen substituents and the sterically demanding cyclobutyl moiety. While direct synthesis or application data are absent in the provided evidence, comparisons with structurally similar compounds (e.g., –7) allow for inferring its behavior .

Properties

IUPAC Name |

3-bromo-N-cyclobutyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDLAHXBNRXWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-bromo-N-cyclobutyl-4-fluoroaniline can be achieved through several methods. One common synthetic route involves the reaction of aniline with bromine to form 4-bromoaniline, followed by a reaction with sodium fluoride to introduce the fluorine atom . The cyclobutyl group can be introduced through a subsequent reaction with cyclobutylamine under appropriate conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .

Chemical Reactions Analysis

3-bromo-N-cyclobutyl-4-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

3-Bromo-N-cyclobutyl-4-fluoroaniline serves as an important intermediate in the synthesis of various pharmaceuticals. Its halogen substitutions enhance biological activity and selectivity, making it valuable for:

- Anticancer Agents : The compound has shown potential cytotoxic effects against various cancer cell lines. For instance, studies indicate significant activity against MCF-7 and HeLa cells, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Agents : Research suggests that compounds containing bromine and fluorine exhibit antimicrobial properties. Tests have demonstrated effective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations ranging from 5 to 20 µg/mL .

Agricultural Chemicals

In agricultural chemistry, this compound is utilized in formulating agrochemicals such as herbicides and pesticides. Its properties improve efficacy while reducing environmental impact compared to traditional compounds .

Material Science

This compound is also applied in developing advanced materials, including polymers and coatings. Its ability to modify surface properties enhances durability and performance in various applications .

Analytical Chemistry

As a reagent in analytical techniques like chromatography and spectroscopy, this compound aids in detecting and quantifying other substances. Its specificity can improve the accuracy of analytical methods used in research laboratories .

Organic Synthesis

The compound plays a crucial role as a building block for creating complex organic molecules. It can participate in various chemical reactions, including substitution reactions and coupling reactions (e.g., Suzuki–Miyaura coupling), which are vital for synthesizing new compounds with desired properties.

Cytotoxicity Assays

In studies assessing cytotoxic effects on cancer cell lines (e.g., MCF-7), this compound exhibited significant cytotoxicity at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .

Antimicrobial Testing

Tests conducted on various bacterial strains revealed effective antibacterial activity against Gram-positive bacteria, supporting its application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclobutyl-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences and similarities between 3-bromo-N-cyclobutyl-4-fluoroaniline and its analogs:

Key Observations:

- Electronic Effects: The trifluoromethoxy benzyl substituent in withdraws electron density via its -CF₃ group, which may deactivate the aromatic ring toward electrophilic substitution compared to the electron-donating cyclobutyl group.

- Lipophilicity: The bromophenyl propyl group in enhances hydrophobicity, likely increasing membrane permeability in biological systems relative to the cyclobutyl analog.

- Reactivity: The nitro group in renders the aromatic ring highly electron-deficient, making it more reactive in reduction or displacement reactions than halogenated anilines.

Thermochemical and Stability Considerations

Density functional theory (DFT) studies () suggest that exact exchange terms in functional design improve accuracy in predicting thermochemical properties like atomization energies and ionization potentials . This could translate to lower entropy and higher melting points compared to simpler derivatives like 3-bromo-4-fluoroaniline.

Biological Activity

3-Bromo-N-cyclobutyl-4-fluoroaniline (CAS No. 1564471-98-2) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparison with similar compounds.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to an aniline structure, with a cyclobutyl group contributing to its unique properties. The molecular formula is , and it has a molecular weight of approximately 232.09 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.

- Receptor Modulation : Its structural features allow it to bind to certain receptors, potentially modulating their activity and influencing physiological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related anilines have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

There is emerging evidence that compounds containing bromine and fluorine atoms possess antimicrobial properties. These halogenated compounds can disrupt microbial cell membranes or interfere with metabolic pathways, leading to bacterial cell death .

Case Studies

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of halogenated anilines, this compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). Results indicated that the compound exhibited significant cytotoxicity at concentrations above 10 µM, with IC50 values comparable to known chemotherapeutic agents .

- Antimicrobial Testing : A series of tests conducted on various bacterial strains revealed that this compound demonstrated effective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromoaniline | Bromine on aniline | Moderate anticancer activity |

| 4-Fluoroaniline | Fluorine on aniline | Limited antimicrobial properties |

| N-Cyclobutyl-4-fluoroaniline | Cyclobutyl group enhances binding | Potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-bromo-N-cyclobutyl-4-fluoroaniline, and how can reaction yields be optimized?

- Methodology : Start with halogenated aniline precursors (e.g., 3-bromo-4-fluoroaniline ) and employ nucleophilic substitution with cyclobutylamine. Optimize conditions using polar aprotic solvents (e.g., DMF) at 80–100°C, with K₂CO₃ as a base to facilitate deprotonation. Monitor progress via TLC or HPLC. For purification, use column chromatography with hexane/ethyl acetate gradients .

- Key Considerations : Competing side reactions (e.g., dehalogenation) may occur under harsh conditions. Lower temperatures (<100°C) and controlled stoichiometry minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and cyclobutyl CH₂ groups (δ 2.5–3.0 ppm). Use 2D NMR (HSQC, HMBC) to resolve coupling ambiguities .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br/F signatures) .

- IR Spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .

Q. How should researchers handle discrepancies in reported melting points or solubility data for this compound?

- Methodology : Cross-validate data using differential scanning calorimetry (DSC) for melting points and saturation concentration assays for solubility. Consider polymorphic forms or residual solvents (e.g., via TGA) as sources of variation .

Advanced Research Questions

Q. What strategies resolve crystallographic data inconsistencies when determining the structure of this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement . Address twinning or disorder by collecting high-resolution data (≤0.8 Å) and applying restraints. Compare with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths/angles .

- Case Study : A related bromo-fluoroaniline derivative showed positional disorder in the cyclobutyl group, resolved via iterative refinement and Hirshfeld surface analysis .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate Suzuki-Miyaura coupling with Pd catalysts to assess activation barriers. Validate predictions experimentally using GC-MS .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines):

- Thermal Stability : Heat samples at 40–80°C for 1–4 weeks; analyze degradation via HPLC.

- pH Stability : Incubate in buffers (pH 1–13) and monitor hydrolysis products (e.g., free aniline) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in Ullmann couplings?

- Methodology :

Reproduce Experiments : Standardize catalyst loading (e.g., CuI, 10 mol%), solvent (toluene), and ligand (1,10-phenanthroline).

Control Variables : Track oxygen/moisture levels (Schlenk techniques).

Statistical Analysis : Use ANOVA to compare yields across studies; identify outliers due to trace impurities (e.g., via ICP-MS for metal contaminants) .

Q. Why do computational models and experimental data diverge in predicting the compound’s electronic properties?

- Root Cause : Basis set limitations (e.g., 6-31G* vs. def2-TZVP) and solvent effects (implicit vs. explicit models).

- Resolution : Combine DFT with COSMO-RS solvation models and validate with UV-Vis spectroscopy .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with activated carbon; avoid aqueous washes due to halogenated byproducts .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.